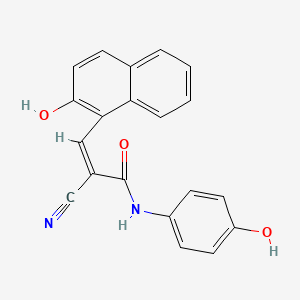![molecular formula C18H21N3O B5578143 N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5578143.png)
N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar pyrazole-based compounds often involves multi-step organic reactions, including 1,3-dipolar cycloadditions and rearrangements, as well as reactions with various reagents to achieve the desired molecular framework. For example, Liu et al. (2014) describe the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)-benzamide derivatives via 1,3-dipolar cycloaddition and subsequent rearrangement, completed rapidly under mild conditions without a catalyst (Liu, Xu, Sun, Lu, & Guo, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-4-(1H-pyrazol-3-yl)benzamide can be characterized using techniques like X-ray crystallography, NMR, and DFT calculations. For instance, the study by Saeed et al. (2020) on antipyrine derivatives, which are structurally related, utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to analyze molecular interactions (Saeed et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research on related compounds includes innovative synthesis methods such as the catalyst-free synthesis of benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement processes. This method allows for the rapid and efficient production of novel compounds under mild conditions without the need for a catalyst (Liu et al., 2014). Another notable synthesis approach involves the generation of benzamide-based 5-aminopyrazoles and their fused heterocycles, offering a new pathway for creating compounds with potential antiviral activities, including against the H5N1 strain of the influenza A virus (Hebishy et al., 2020).
Characterization and Structural Analysis
Characterization of these compounds is critical for understanding their properties and potential applications. Studies have employed various spectroscopic techniques, including NMR, FT-IR, and mass spectrometry, to elucidate the molecular structure and confirm the synthesis outcomes. For example, the structural elucidation of benzothiazole derivatives as potent antitumor agents was achieved using these methods, providing a foundation for further biological evaluations (Yoshida et al., 2005).
Applications in Medicinal Chemistry and Drug Design
The synthesized compounds have been explored for various biological applications, including antimicrobial, antifungal, and anticancer activities. For instance, benzamide derivatives have shown promise as antitumor agents, with specific compounds displaying selective cytotoxicity against tumor cell lines. This highlights their potential for drug development and therapeutic applications (Yoshida et al., 2005). Additionally, the development of benzamide-based 5-aminopyrazoles and their derivatives has revealed significant antiviral activities, particularly against avian influenza, suggesting a new avenue for antiviral drug development (Hebishy et al., 2020).
Propiedades
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(20-17-9-8-12-2-1-3-15(12)17)14-6-4-13(5-7-14)16-10-11-19-21-16/h4-7,10-12,15,17H,1-3,8-9H2,(H,19,21)(H,20,22)/t12-,15-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKALFHWQGIUKTD-NUTKFTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)NC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[(4-fluorophenyl)thio]ethyl}pyridine 2,3-dihydroxysuccinate (salt)](/img/structure/B5578061.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[4-(methylthio)benzoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5578068.png)
![2-(dimethylamino)-6-[(dimethylamino)methylene]-7-phenyl-7,8-dihydro-5(6H)-quinolinone](/img/structure/B5578075.png)
![8-ethoxy-2-(4-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5578076.png)
![4-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5578080.png)
![N-{(3S*,4R*)-1-[(2,4-dimethoxyphenyl)acetyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578081.png)
![2-(2-{[(6-hydroxy-1,4-oxazepan-6-yl)methyl]amino}ethyl)-1(2H)-phthalazinone dihydrochloride](/img/structure/B5578083.png)


![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5578129.png)
![N-[1-(3-fluorophenyl)-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]cyclobutanecarboxamide](/img/structure/B5578131.png)
![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)